molecular formula C19H20FN3O2S B12451855 2-fluoro-N-{[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl}benzamide

2-fluoro-N-{[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl}benzamide

Cat. No.: B12451855
M. Wt: 373.4 g/mol
InChI Key: ILYJQFUABOSLHP-UHFFFAOYSA-N
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Description

2-fluoro-N-{[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl}benzamide is an organic compound with the molecular formula C19H20FN3O2S. It is a member of the phenylmorpholine class of compounds, which are characterized by the presence of a morpholine ring and a benzene ring linked through a carbon-carbon or carbon-nitrogen bond.

Preparation Methods

The synthesis of 2-fluoro-N-{[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl}benzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

2-fluoro-N-{[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl}benzamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-fluoro-N-{[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl}benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-fluoro-N-{[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may exert its effects through binding to the active site of an enzyme or receptor, thereby inhibiting or activating its function. The specific pathways involved depend on the biological context and the molecular targets being studied .

Comparison with Similar Compounds

2-fluoro-N-{[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl}benzamide can be compared with other similar compounds, such as:

    4-fluoro-N-{[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl}benzamide: This compound differs by the position of the fluoro group on the benzene ring.

    2-chloro-N-{[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl}benzamide: This compound has a chloro group instead of a fluoro group.

    2-fluoro-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide: This compound has a carbonyl group instead of a methyl group on the morpholine ring.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C19H20FN3O2S

Molecular Weight

373.4 g/mol

IUPAC Name

2-fluoro-N-[[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C19H20FN3O2S/c20-17-4-2-1-3-16(17)18(24)22-19(26)21-15-7-5-14(6-8-15)13-23-9-11-25-12-10-23/h1-8H,9-13H2,(H2,21,22,24,26)

InChI Key

ILYJQFUABOSLHP-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3F

Origin of Product

United States

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